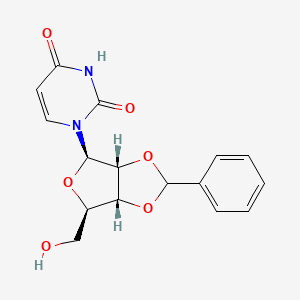
2'-O,3'-O-Benzylideneuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O,3’-O-Benzylideneuridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a benzylidene group attached to the 2’-O and 3’-O positions of the ribose sugar. The molecular formula of 2’-O,3’-O-Benzylideneuridine is C16H16N2O6, and it has a molecular weight of 332.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,3’-O-Benzylideneuridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine. This is achieved by reacting uridine with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2’-O,3’-O-Benzylideneuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O,3’-O-Benzylideneuridine can undergo various chemical reactions, including:
Hydrolysis: The benzylidene group can be hydrolyzed under acidic or basic conditions to regenerate uridine.
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the ribose moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Uridine and benzaldehyde.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’-O,3’-O-Benzylideneuridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functions in nucleoside chemistry.
Biology: Studied for its potential effects on RNA stability and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2’-O,3’-O-Benzylideneuridine involves its interaction with RNA and enzymes involved in nucleoside metabolism. The benzylidene group provides steric hindrance, which can affect the binding of enzymes and other molecules to the nucleoside. This can lead to changes in RNA stability and function, as well as potential inhibition of viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-O-Isopropylideneuridine: Similar structure with an isopropylidene group instead of a benzylidene group.
2’,3’-O-Methylideneuridine: Contains a methylidene group at the 2’ and 3’ positions.
2’,3’-O-Cyclouridine: Features a cyclic structure at the 2’ and 3’ positions.
Uniqueness
2’-O,3’-O-Benzylideneuridine is unique due to the presence of the benzylidene group, which provides specific steric and electronic properties. This makes it particularly useful as a protecting group in nucleoside chemistry and for studying the effects of steric hindrance on RNA function and stability .
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNPJHTXOONQ-RKHBJWJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8230418.png)
![Ethyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B8230420.png)







![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![tert-butyl (2R)-2-[[(4-aminobenzoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B8230479.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine](/img/structure/B8230484.png)

